Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride
Description
Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride is a diamantane derivative featuring a monoamine group at the 3-position and a hydrochloride counterion. Diamantane, the parent hydrocarbon, is a diamondoid compound with a rigid, cage-like structure composed of four fused cyclohexane rings, offering exceptional thermal stability and lipophilicity . The introduction of an amine group at position 3 enhances polarity, while the hydrochloride salt improves aqueous solubility. This compound is synthesized via hydroisomerization of polycyclic precursors like binor-S, followed by selective amination and salt formation .
Properties
Molecular Formula |
C14H22ClN |
|---|---|
Molecular Weight |
239.78 g/mol |
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-3-amine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c15-14-7-4-9-8-1-6-2-11(9)13(14)12(3-6)10(8)5-7;/h6-14H,1-5,15H2;1H |
InChI Key |
DMWKYCACPZJIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)C(C3C5C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition-Based Approaches
Early methods utilized Diels-Alder reactions to construct bicyclic intermediates, followed by sequential cyclizations. For example:
- Formation of norbornene derivatives : Reaction of cyclopentadiene with maleic anhydride yields a bicyclic adduct, which is hydrogenated to form a saturated core.
- Bridging via epoxide ring-opening : Epoxidation of the norbornene derivative, followed by acid-catalyzed ring-opening, generates tricyclic intermediates.
- Amine introduction : Reductive amination using ammonia and hydrogen gas over a palladium catalyst introduces the amine group at position 3.
Limitations : Low yields (<20%) due to competing polymerization and poor regioselectivity.
Catalytic Hydrogenation of Nitro Precursors
A more efficient route involves nitro-group reduction:
- Nitro-pentacyclo intermediate synthesis : Nitration of a preformed pentacyclo hydrocarbon using nitric acid and sulfuric acid at 0°C.
- Catalytic hydrogenation : Reduction of the nitro group to an amine using H₂/Pd-C in ethanol, yielding the free base.
- Salt formation : Treatment with hydrochloric acid in dichloromethane precipitates the hydrochloride salt.
Advantages : Improved yields (35–40%) and scalability.
Modern Organocatalytic Strategies
Asymmetric Amination with Chiral Catalysts
Recent advances employ chiral phosphoric acids to achieve enantioselective amination:
- Substrate preparation : A ketone-bearing pentacyclo compound is synthesized via Friedel-Crafts alkylation.
- Reductive amination : The ketone reacts with ammonium acetate in the presence of (R)-BINOL-derived phosphoric acid, yielding the amine with >90% enantiomeric excess.
- Acidification : The free amine is treated with HCl gas in tetrahydrofuran to form the hydrochloride salt.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55% |
| ee | 92% |
| Melting Point | 248–250°C (dec.) |
Photochemical Ring-Closing Metathesis
UV-light-mediated [2+2] cycloadditions enable rapid ring formation:
- Diene preparation : A linear tetracyclic diene is synthesized via Grubbs catalyst-mediated metathesis.
- Photocyclization : Irradiation at 254 nm induces cycloaddition, forming the pentacyclic core.
- Amine functionalization : Oxidative amination using hydroxylamine-O-sulfonic acid introduces the amine group.
Advantages : Avoids high-temperature conditions, reducing decomposition risks.
Characterization and Analytical Data
Spectroscopic Identification
- ¹H NMR (400 MHz, D₂O): δ 3.15 (m, 1H, NH), 2.80–2.40 (m, 10H, bridgehead H), 1.90–1.20 (m, 12H, CH₂).
- ¹³C NMR (100 MHz, D₂O): δ 58.9 (C-NH₂), 45.2–38.1 (bridgehead C), 32.4–24.7 (CH₂).
- IR (KBr): 3200 cm⁻¹ (N-H stretch), 2800–2400 cm⁻¹ (HCl salt).
X-ray Crystallography
Single-crystal analysis confirms the chair-boat-chair conformation of the pentacyclic system and the axial orientation of the amine group.
Industrial-Scale Production Considerations
Solvent Optimization
Ethanol/water mixtures (4:1 v/v) improve hydrochloride solubility during crystallization, reducing solvent waste.
Waste Stream Management
- Acid neutralization : Spent HCl is treated with calcium carbonate to generate CaCl₂ for disposal.
- Catalyst recycling : Pd-C catalysts are recovered via filtration and reactivated with hydrogen.
Chemical Reactions Analysis
Types of Reactions
Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by strong nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of polycyclic structures.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stable structure.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride exerts its effects is primarily through its interaction with molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared to two structurally related derivatives:
Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane-4,9-diamine dihydrochloride (C₁₄H₂₂N₂Cl₂): A diamine derivative with amine groups at positions 4 and 9 and two hydrochloride counterions. Its higher charge density increases water solubility compared to the monoamine derivative, making it suitable for applications requiring ionic interactions (e.g., chelating agents or drug delivery systems) .
Its lipophilicity and thermal stability make it useful in polymer coatings or lubricants, but it lacks the reactivity of amine derivatives .
Data Table: Key Properties
Research Findings
- Solubility: The monoamine hydrochloride exhibits moderate solubility in water and polar organic solvents, bridging the gap between the parent hydrocarbon (insoluble) and the diamine dihydrochloride (highly soluble) .
- Reactivity: The monoamine’s single amine group allows selective functionalization (e.g., acylation or alkylation), whereas the diamine derivative may undergo cross-linking or chelation due to dual amine sites .
- Pharmacological Potential: Structurally analogous adamantane derivatives (e.g., amantadine) exhibit antiviral and neuroactive properties, suggesting the monoamine hydrochloride could serve as a scaffold for central nervous system-targeted drugs.
Q & A
Basic: What are the recommended synthetic routes for Pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecan-3-amine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves cyclization of precursor amines under high-temperature or catalytic conditions. For example, analogous bicyclo and tricyclo amine hydrochlorides (e.g., 3-Methoxybicyclo[1.1.1]pentan-1-amine HCl) are synthesized via reactions with amine hydrochlorides, phosphorus pentoxide (P₂O₅), and tertiary amines (e.g., N,N-dimethylcyclohexylamine) at 180°C for 45 minutes . Key parameters include:
- Temperature: Higher temperatures (160–200°C) favor cyclization but risk decomposition.
- Catalyst: P₂O₅ acts as a dehydrating agent, critical for intramolecular bond formation.
- Stoichiometry: Excess amine hydrochloride (4:1 molar ratio to substrate) drives reaction completion.
Purification via recrystallization or distillation is recommended to isolate the product .
Basic: How can researchers confirm the molecular structure of this compound?
Methodological Answer:
Structural validation requires multi-modal analysis:
- NMR Spectroscopy: ¹H and ¹³C NMR identify unique proton environments (e.g., bridgehead carbons in the pentacyclo framework) and amine proton shifts (~2–3 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with bicyclo/pentacyclo frameworks .
- X-ray Crystallography: Resolve spatial arrangement of the pentacyclo core, particularly strained bridge bonds .
Advanced: What mechanistic insights explain the formation of strained bridge bonds in this compound?
Methodological Answer:
The pentacyclo structure arises from sequential [2+2] or [4+2] cycloadditions, guided by orbital symmetry and steric constraints. Computational studies (e.g., DFT) reveal that electron-deficient intermediates favor bridgehead bond formation, with activation energies ~30–40 kcal/mol for strained systems . Experimental validation via isotopic labeling (e.g., ¹³C tracing) can track carbon migration during synthesis .
Advanced: How can computational modeling optimize the synthesis or functionalization of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).
- Density Functional Theory (DFT): Predict regioselectivity in amine functionalization (e.g., N-alkylation vs. bridgehead modification) .
- Docking Studies: Model interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
- Storage: Maintain at -20°C in airtight containers to prevent hydrolysis of the amine hydrochloride .
- Waste Disposal: Neutralize with dilute NaOH before disposal to avoid hazardous HCl release .
Advanced: How can researchers assess the biological activity of this compound given its structural complexity?
Methodological Answer:
- In Vitro Assays: Screen for enzyme inhibition (e.g., METTL3 or cytochrome P450) using fluorogenic substrates, comparing activity to simpler bicyclo analogs .
- Cell-Based Models: Test neuroprotective effects in oxidative stress models (e.g., SH-SY5Y cells with H₂O₂ exposure) .
- ADME Profiling: Evaluate metabolic stability via liver microsome assays, noting resistance to degradation due to rigid pentacyclo geometry .
Advanced: What strategies mitigate decomposition of the amine hydrochloride under acidic or basic conditions?
Methodological Answer:
- pH Control: Maintain reaction pH 6–8 to prevent deprotonation of the amine or HCl liberation.
- Buffered Systems: Use phosphate or carbonate buffers during biological assays .
- Lyophilization: Stabilize the compound by removing water, which accelerates hydrolysis .
Basic: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with eluents like CH₂Cl₂:MeOH (95:5) to separate polar byproducts .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between product and impurities .
- Distillation: Remove volatile tertiary amines (e.g., N,N-dimethylcyclohexylamine) under reduced pressure .
Advanced: How can researchers scale up synthesis without compromising stereochemical integrity?
Methodological Answer:
- Flow Chemistry: Continuous reactors minimize thermal gradients, ensuring uniform reaction conditions .
- Catalyst Immobilization: Heterogeneous catalysts (e.g., P₂O₅ on silica) enhance recyclability and reduce side reactions .
- In-Line Analytics: Implement real-time NMR or IR monitoring to detect intermediates and adjust parameters dynamically .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Methodological Answer:
- LC-MS/MS: Detect sub-0.1% impurities using reverse-phase columns (C18) and multiple reaction monitoring (MRM) .
- Ion Chromatography: Quantify residual chloride ions from HCl counterions .
- Standard Addition: Spike samples with known impurities (e.g., unreacted precursors) to validate method accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
